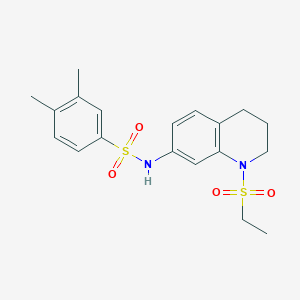

![molecular formula C17H16BrN3O2S2 B2405613 (5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897477-51-9](/img/structure/B2405613.png)

(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

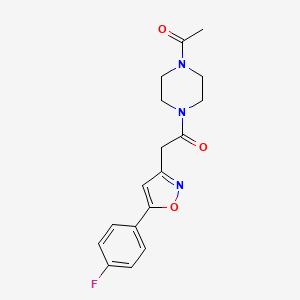

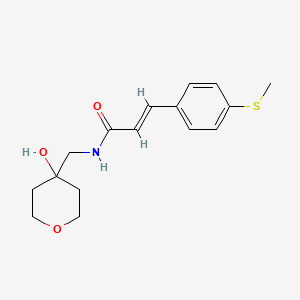

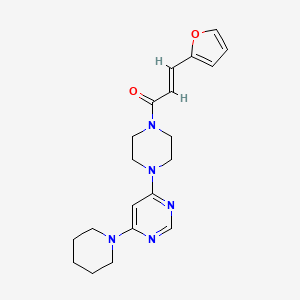

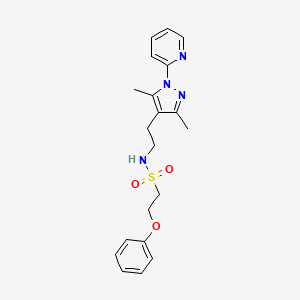

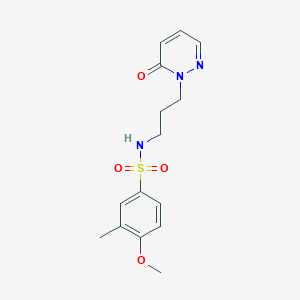

This compound is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The compound “(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as this compound, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule respectively . The IR spectrum can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the mass spectrometry data provides information about the molecular weight of the compound . The CHN analysis provides information about the percentage composition of carbon, hydrogen, and nitrogen in the compound .Scientific Research Applications

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : A study by Patel, Agravat, and Shaikh (2011) involved the synthesis of amide derivatives including compounds similar to the requested compound. These derivatives showed variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

- Antibacterial and Antifungal Properties : Mhaske et al. (2014) synthesized a series of derivatives and tested them for in vitro antibacterial activity. Many compounds demonstrated moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Anti-mycobacterial and Anti-tuberculosis Activity

- Anti-mycobacterial Chemotypes : Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes. Their study revealed significant anti-tubercular activity in several compounds (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).

- Antituberculosis Studies : Mallikarjuna et al. (2014) conducted synthesis, anticancer, and antituberculosis studies for derivatives of piperazin-1-yl methanone, demonstrating significant antituberculosis activity in some compounds (Mallikarjuna, Padmashali, & Sandeep, 2014).

Anticancer Activity

- Apoptosis Inducing and Tubulin Polymerization Inhibition : Manasa et al. (2020) designed and synthesized substituted piperazin-1-yl methanone conjugates, finding that some compounds induced apoptosis in cancer cells and inhibited tubulin polymerization (Manasa, Thatikonda, Sigalapalli, Vuppaladadium, Devi, Godugu, Alvala, Nagesh, & Babu, 2020).

Molecular Docking and Computational Studies

- Docking Studies for Antibacterial Activity : Shahana and Yardily (2020) synthesized and characterized novel compounds, including docking studies to understand their antibacterial activity (Shahana & Yardily, 2020).

Corrosion Inhibition

- Corrosion Inhibition of Mild Steel : Singaravelu, Bhadusha, and Dharmalingam (2022) investigated the corrosion inhibition activity of related compounds on mild steel, demonstrating significant inhibition efficiency (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Future Directions

The future directions for research on this compound could involve further exploration of its anti-tubercular activity and the development of new methods for its synthesis . Additionally, the compound could be used as an intermediate for the synthesis of biologically active compounds and fluorophores .

properties

IUPAC Name |

(5-bromothiophen-2-yl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O2S2/c1-23-11-3-2-4-12-15(11)19-17(25-12)21-9-7-20(8-10-21)16(22)13-5-6-14(18)24-13/h2-6H,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUCPPCTWZYXAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine](/img/structure/B2405535.png)

![2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B2405536.png)

![[1-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B2405553.png)